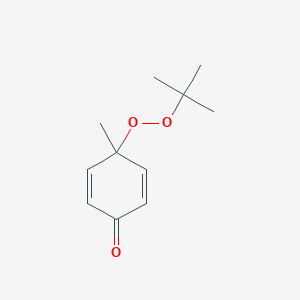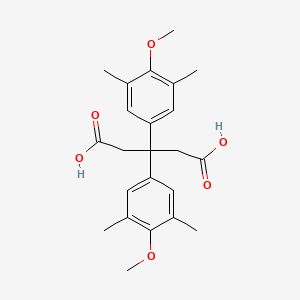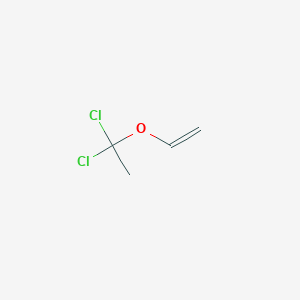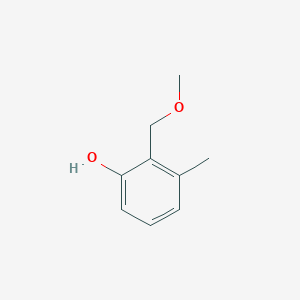
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one: is an organic peroxide compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a tert-butylperoxy group attached to a cyclohexadienone ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the oxidative dearomatization of phenols. One common method uses ruthenium catalysts to facilitate the oxidation process, transforming phenols into cyclohexadienones . The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and an acid catalyst to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative processes using similar catalytic systems. The scalability of the reaction allows for the efficient production of this compound, which can then be utilized in various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The tert-butylperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Ruthenium catalysts, acid catalysts.
Major Products Formed:
Quinones: Formed through oxidation reactions.
Phenols: Formed through reduction reactions.
Substituted Cyclohexadienones: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying oxidative stress.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Comparación Con Compuestos Similares
Similar Compounds:
tert-Butyl peroxybenzoate: Another organic peroxide with similar radical-generating properties.
Di-tert-butyl peroxide: A commonly used radical initiator in polymerization reactions.
tert-Butyl hydroperoxide: A simpler peroxide used in oxidation reactions.
Uniqueness: 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one is unique due to its cyclohexadienone structure, which provides additional reactivity and versatility in chemical reactions compared to other peroxides. Its ability to undergo oxidative dearomatization and form quinones makes it a valuable intermediate in synthetic chemistry.
Propiedades
| 119711-73-8 | |
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
4-tert-butylperoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O3/c1-10(2,3)13-14-11(4)7-5-9(12)6-8-11/h5-8H,1-4H3 |
Clave InChI |
PZTUGPLBFDQACO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(=O)C=C1)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)



![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)


![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
